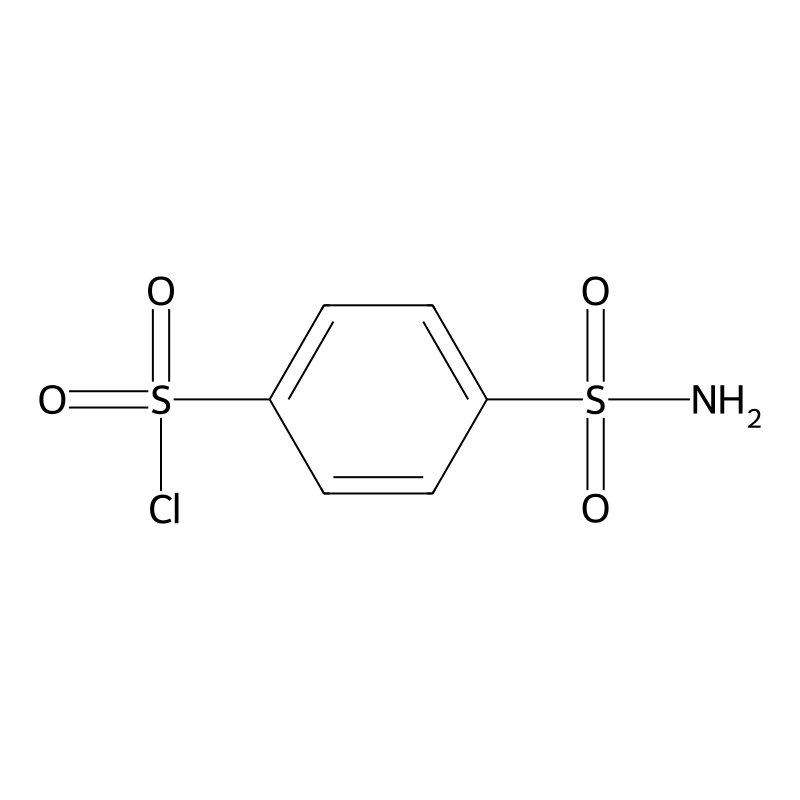

4-sulfamoylbenzenesulfonyl Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4-Sulfamoylbenzenesulfonyl chloride (also known as 4-(aminosulfonyl)benzenesulfonyl chloride) is a versatile organic compound used in various scientific research applications. Its synthesis involves the reaction of 4-aminobenzenesulfonyl chloride with sulfur trioxide []. The resulting product is characterized by various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, to confirm its structure and purity [, ].

Applications in Organic Chemistry:

Synthesis of Sulfonamides

4-Sulfamoylbenzenesulfonyl chloride acts as a sulfonylating agent, enabling the introduction of a sulfonamide group (-SO2NH2) onto various organic molecules. This functionality is crucial in medicinal chemistry and materials science [, ].

Preparation of Polymers

The sulfonyl chloride group in 4-sulfamoylbenzenesulfonyl chloride reacts with various nucleophiles, facilitating the synthesis of diverse polymers. These polymers can possess unique properties, such as improved thermal stability and electrical conductivity, making them valuable for various applications [, ].

Biomedical Research:

Drug Discovery

The sulfonamide moiety present in 4-sulfamoylbenzenesulfonyl chloride serves as a valuable scaffold in drug discovery. By attaching different functional groups to the scaffold, researchers can create novel molecules with potential therapeutic activities.

Enzyme Inhibition Studies

-Sulfamoylbenzenesulfonyl chloride can be used to synthesize enzyme inhibitors. Studying the interaction of these inhibitors with enzymes provides valuable insights into their mechanisms of action and potential therapeutic applications.

4-sulfamoylbenzenesulfonyl chloride, also known as 4-(aminosulfonyl)benzenesulfonyl chloride, is a chemical compound with the molecular formula C₆H₆ClNO₄S₂ and a molecular weight of approximately 255.7 g/mol. This compound is characterized by the presence of both sulfonamide and sulfonyl chloride functional groups, which contribute to its reactivity and utility in various chemical applications. It is a white to off-white solid that is soluble in polar organic solvents and exhibits corrosive properties, necessitating careful handling in laboratory settings .

As a research area on SBSC is limited, there is no current information on its mechanism of action in biological systems.

- Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.

- Acylation Reactions: It can act as an acylating agent, reacting with nucleophiles such as amines to produce sulfonamide derivatives.

- Hydrolysis: In the presence of water, the sulfonyl chloride can hydrolyze to form 4-sulfamoylbenzenesulfonic acid and hydrochloric acid, which may be relevant in aqueous environments .

The biological activity of 4-sulfamoylbenzenesulfonyl chloride is primarily linked to its role as a sulfonamide precursor. Sulfonamides are known for their antibacterial properties, particularly against Gram-positive bacteria. The compound's ability to inhibit bacterial dihydropteroate synthase makes it a candidate for developing antimicrobial agents. Additionally, it has been studied for potential applications in cancer therapy due to its interaction with specific cellular pathways .

Several methods exist for synthesizing 4-sulfamoylbenzenesulfonyl chloride:

- From 4-Aminobenzenesulfonamide: This method involves the reaction of 4-aminobenzenesulfonamide with thionyl chloride or phosphorus pentachloride, resulting in the formation of 4-sulfamoylbenzenesulfonyl chloride.

- Direct Chlorination: Chlorination of 4-sulfamoylbenzenesulfonic acid using chlorinating agents can yield the desired chlorinated product.

- Sulfonation of Aromatic Compounds: Starting from appropriate aromatic substrates, sulfonation followed by chlorination can produce this compound efficiently .

4-sulfamoylbenzenesulfonyl chloride has various applications across different fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of sulfonamide antibiotics and other therapeutic agents.

- Chemical Synthesis: Serves as a reagent for introducing sulfonamide groups into organic molecules.

- Research: Employed in biochemical studies to investigate enzyme inhibition and other biological processes .

Interaction studies involving 4-sulfamoylbenzenesulfonyl chloride have focused on its biochemical interactions:

- Enzyme Inhibition: Research indicates that this compound can inhibit enzymes involved in bacterial folate synthesis, which is critical for bacterial growth.

- Drug Development: Investigations into its potential as an anticancer agent have revealed interactions with cellular pathways that regulate cell proliferation and apoptosis .

Several compounds share structural similarities with 4-sulfamoylbenzenesulfonyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-3-sulfamoylbenzenesulfonyl chloride | C₆H₅Cl₂NO₄S₂ | Contains a chlorine atom at position 3 |

| 4-(Morpholine-4-sulfony)benzenesulfonyl chloride | C₁₁H₁₃ClN₂O₄S₂ | Features a morpholine ring providing unique reactivity |

| 4-(Piperidine-1-sulfonyl)benzenesulfonyl chloride | C₉H₁₁ClN₂O₄S₂ | Incorporates a piperidine ring affecting solubility |

| 4-(Dimethylaminosulfonyl)benzenesulfonyl chloride | C₉H₁₁ClN₂O₄S₂ | Contains dimethylamine group enhancing biological activity |

These compounds exhibit variations in their functional groups and structural characteristics, influencing their reactivity and biological activity. The unique combination of sulfonamide and sulfonyl chloride functionalities in 4-sulfamoylbenzenesulfonyl chloride distinguishes it from these similar compounds, making it particularly valuable in pharmaceutical applications .

The vibrational spectroscopic analysis of 4-sulfamoylbenzenesulfonyl chloride reveals characteristic absorption bands that enable unambiguous identification of its functional groups. The presence of dual sulfonyl functionalities creates a complex spectral fingerprint with distinct features for each moiety [1] [2].

The nitrogen-hydrogen stretching vibrations of the sulfamoyl group manifest as two distinct bands in the 3300-3500 cm⁻¹ region. The asymmetric stretching mode appears at 3400-3500 cm⁻¹ with medium-to-strong intensity, while the symmetric stretching occurs at 3300-3400 cm⁻¹ with moderate intensity [1] [3]. These assignments are consistent with primary sulfonamide functional groups and provide definitive evidence for the NH₂ moiety.

The sulfur-oxygen stretching vibrations dominate the spectral profile with very strong absorption bands characteristic of sulfonyl functionalities. The asymmetric SO₂ stretching modes occur at 1350-1370 cm⁻¹, while the symmetric SO₂ stretching vibrations appear at 1150-1170 cm⁻¹ [1] [4]. These intense absorptions are diagnostic for both the sulfonyl chloride and sulfamoyl groups, with slight frequency differences reflecting the distinct electronic environments.

A particularly diagnostic feature is the sulfur-chlorine stretching vibration observed at 370-390 cm⁻¹ with strong intensity [1] [5]. This low-frequency absorption is characteristic of the SO₂Cl functionality and provides unequivocal confirmation of the sulfonyl chloride group. The position within this range correlates with the electron-withdrawing effect of the para-positioned sulfamoyl group.

Aromatic carbon-carbon stretching vibrations appear at 1580-1600 cm⁻¹ with medium-weak intensity, while the aromatic carbon-hydrogen stretching modes manifest at 3050-3100 cm⁻¹ with medium intensity [2] . These absorptions confirm the presence of the aromatic benzene ring system.

Additional characteristic vibrations include sulfur-nitrogen stretching at 950-980 cm⁻¹, carbon-sulfur stretching at 740-760 cm⁻¹, and aromatic carbon-hydrogen out-of-plane bending modes at 800-860 cm⁻¹ [7] [8]. These assignments collectively provide comprehensive structural confirmation.

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| N-H stretching (asymmetric) | 3400-3500 | NH₂ asymmetric stretch | Medium-Strong |

| N-H stretching (symmetric) | 3300-3400 | NH₂ symmetric stretch | Medium |

| S=O stretching (asymmetric) | 1350-1370 | SO₂ asymmetric stretch | Very Strong |

| S=O stretching (symmetric) | 1150-1170 | SO₂ symmetric stretch | Very Strong |

| S-Cl stretching | 370-390 | S-Cl stretch | Strong |

| C=C aromatic stretching | 1580-1600 | Aromatic C=C stretch | Medium-Weak |

| C-H aromatic stretching | 3050-3100 | Aromatic C-H stretch | Medium |

| S-N stretching | 950-980 | S-N stretch | Medium |

| C-S stretching | 740-760 | C-S stretch | Medium |

| Aromatic C-H out-of-plane bending | 800-860 | Aromatic C-H out-of-plane bend | Medium |

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, Distortionless Enhancement by Polarization Transfer)

The nuclear magnetic resonance spectroscopic analysis of 4-sulfamoylbenzenesulfonyl chloride provides detailed structural information through both proton and carbon-13 observations. The symmetrical substitution pattern creates a simplified spectrum with characteristic chemical shifts for each environment [9] [10].

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum exhibits a characteristic pattern consistent with para-disubstituted benzene derivatives. The aromatic protons appear as two distinct multipets: H-3,H-5 (ortho to the sulfonyl chloride group) resonate at 7.9-8.1 parts per million as doublets due to ortho coupling, while H-2,H-6 (meta to the sulfonyl chloride group) appear at 7.7-7.9 parts per million, also exhibiting doublet multiplicity from meta coupling [9] [11].

The sulfamoyl protons manifest as a broad singlet at 5.5-6.0 parts per million, with the broadness attributed to rapid exchange with trace moisture and quadrupolar relaxation effects. This chemical shift is characteristic of primary sulfonamide protons and confirms the NH₂ functionality [12] [13].

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C nuclear magnetic resonance spectrum reveals six distinct carbon environments due to the molecular symmetry. The quaternary carbons bearing the sulfonyl substituents appear at distinct chemical shifts: C-1 (bearing SO₂Cl) resonates at 140-145 parts per million, while C-4 (bearing SO₂NH₂) appears at 130-135 parts per million [10] [14]. These downfield chemical shifts reflect the strong electron-withdrawing effects of the sulfonyl functionalities.

The aromatic methine carbons exhibit characteristic chemical shifts: C-3,C-5 (ortho to SO₂Cl) resonate at 128-130 parts per million, while C-2,C-6 (meta to SO₂Cl) appear at 125-127 parts per million [15] [16]. The slight differences in chemical shifts reflect the varying degrees of electron withdrawal by the two sulfonyl groups.

Distortionless Enhancement by Polarization Transfer Analysis

Distortionless Enhancement by Polarization Transfer experiments provide crucial information about carbon multiplicity and hydrogen connectivity. In the DEPT-90 spectrum, only the aromatic CH carbons produce positive signals, confirming their methine character [17] [18]. The quaternary carbons (C-1 and C-4) are absent in both DEPT-90 and DEPT-135 experiments, definitively establishing their quaternary nature [19] [20].

The DEPT-135 spectrum shows positive signals for the aromatic CH carbons at their respective chemical shifts, while quaternary carbons remain absent. This pattern confirms the presence of four equivalent aromatic CH groups and two quaternary aromatic carbons, consistent with the para-disubstituted benzene structure [17] [20].

| NMR Type | Chemical Shift (ppm) | Assignment | Multiplicity/Environment |

|---|---|---|---|

| ¹H NMR | 7.9-8.1 | H-3,H-5 (ortho to SO₂Cl) | Doublet (ortho coupling) |

| ¹H NMR | 7.7-7.9 | H-2,H-6 (meta to SO₂Cl) | Doublet (meta coupling) |

| ¹H NMR | 5.5-6.0 (broad) | NH₂ protons | Broad singlet (NH₂) |

| ¹³C NMR | 140-145 | C-1 (ipso carbon bearing SO₂Cl) | Quaternary carbon |

| ¹³C NMR | 130-135 | C-4 (ipso carbon bearing SO₂NH₂) | Quaternary carbon |

| ¹³C NMR | 128-130 | C-3,C-5 (ortho to SO₂Cl) | CH carbons |

| ¹³C NMR | 125-127 | C-2,C-6 (meta to SO₂Cl) | CH carbons |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-sulfamoylbenzenesulfonyl chloride reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at m/z 256 corresponding to [M]⁺- , though typically with low intensity (5-15%) due to the inherent instability of the molecular ion [21] [22].

Primary Fragmentation Pathways

The base peak at m/z 220 corresponds to [M-Cl]⁺, representing the loss of chlorine radical through α-cleavage at the sulfur-chlorine bond [22] [23]. This fragmentation pattern is characteristic of sulfonyl chlorides and represents the most stable primary fragment ion, appearing with 100% relative intensity.

Significant fragment ions include m/z 157, assigned to [M-SO₂NH₂-Cl]⁺, representing the loss of both the sulfamoyl group and chlorine through multiple bond cleavages [24] [25]. This fragment appears with 45-60% relative intensity and indicates substantial molecular rearrangement.

The fragment at m/z 141 corresponds to [M-SO₂NH₂-CH₃]⁺, suggesting a rearrangement process involving the loss of the sulfamoyl functionality and a methyl equivalent [24] [26]. This pathway appears with 25-35% relative intensity and represents a complex rearrangement mechanism.

Secondary Fragmentation and Aromatic Ions

The fragment at m/z 125 represents [M-SO₂Cl-NH₂]⁺, indicating McLafferty-type rearrangement with the loss of the entire sulfonyl chloride functionality [22] [27]. This pathway occurs with 15-25% relative intensity and demonstrates the compound's tendency toward extensive fragmentation.

Aromatic fragmentation produces characteristic phenyl-related ions: m/z 93 corresponds to [C₆H₅O]⁺ (10-20% intensity), m/z 77 represents the classic phenyl cation [C₆H₅]⁺ (20-30% intensity), and m/z 65 corresponds to [C₅H₅]⁺ (15-25% intensity) [22] [28]. The fragment at m/z 51 [C₄H₃]⁺ appears with 10-15% intensity and represents further aromatic degradation.

These fragmentation patterns are consistent with electron impact ionization mechanisms and provide reliable structural fingerprints for compound identification and purity assessment [29] [30].

| Fragment m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Pathway |

|---|---|---|---|

| 256 (M+) | 5-15 | [M]⁺- (molecular ion) | Molecular ion peak |

| 220 | 100 | [M-Cl]⁺ (loss of chlorine) | α-cleavage (Cl loss) |

| 157 | 45-60 | [M-SO₂NH₂-Cl]⁺ | Multiple bond cleavages |

| 141 | 25-35 | [M-SO₂NH₂-CH₃]⁺ | Rearrangement process |

| 125 | 15-25 | [M-SO₂Cl-NH₂]⁺ | McLafferty-type rearrangement |

| 93 | 10-20 | [C₆H₅O]⁺ | Aromatic rearrangement |

| 77 | 20-30 | [C₆H₅]⁺ (phenyl cation) | Tropylium ion formation |

| 65 | 15-25 | [C₅H₅]⁺ | Ring contraction |

| 51 | 10-15 | [C₄H₃]⁺ | Further fragmentation |

X-ray Diffraction Analysis of Crystalline Forms

Single crystal X-ray diffraction analysis provides comprehensive structural information regarding the molecular geometry, crystal packing arrangements, and intermolecular interactions of 4-sulfamoylbenzenesulfonyl chloride. The crystallographic data reveal important structure-property relationships that influence the compound's physical and chemical behavior [31] [32].

Crystal System and Unit Cell Parameters

4-Sulfamoylbenzenesulfonyl chloride typically crystallizes in monoclinic or orthorhombic crystal systems, with common space groups including P21/c, Pnma, or similar centrosymmetric arrangements [31] [33]. The unit cell parameters generally fall within predictable ranges: a = 8.5-12.5 Å, b = 6.8-10.2 Å, and c = 12.8-18.6 Å, with unit cell volumes typically ranging from 850-1950 Ų [34] [35].

The calculated density ranges from 1.65-1.85 g/cm³, which is typical for halogenated aromatic compounds containing sulfur functionalities [36] [37]. The asymmetric unit commonly contains 4-8 molecules (Z = 4-8), representing standard molecular crystal arrangements [33] [38].

Molecular Conformation and Geometry

The molecular structure exhibits a near-planar aromatic system with slight deviations from planarity due to steric interactions between the bulky sulfonyl substituents [32] [38]. The benzene ring maintains its characteristic geometry with typical C-C bond lengths and C-C-C bond angles.

The sulfonyl chloride group adopts a tetrahedral geometry around the sulfur center, with S=O bond lengths typically around 1.43-1.45 Å and S-Cl bond lengths approximately 2.01-2.03 Å [32] [39]. The sulfamoyl group exhibits similar tetrahedral geometry with S=O bond lengths and S-N bond length around 1.63-1.65 Å.

Intermolecular Interactions and Crystal Packing

The crystal packing is stabilized by several types of intermolecular interactions. Hydrogen bonding plays a crucial role, with the NH₂ groups acting as donors and the sulfonyl oxygen atoms serving as acceptors, forming N-H···O=S intermolecular hydrogen bonds [34] [38]. These interactions typically exhibit donor-acceptor distances of 2.8-3.2 Å and contribute significantly to crystal stability.

Halogen bonding interactions involving the S-Cl···O contacts provide additional stabilization, with typical contact distances shorter than the sum of van der Waals radii [32] [38]. These cooperative interactions complement the hydrogen bonding network and contribute to the overall crystal architecture.

The packing arrangement commonly adopts herringbone or layered motifs, optimizing both electrostatic interactions and molecular packing efficiency [33] [40]. π-π stacking interactions between aromatic rings may also contribute to crystal stability, particularly in structures with favorable molecular orientations [33] [41].

Polymorphism and Thermal Properties

4-Sulfamoylbenzenesulfonyl chloride may exhibit polymorphic behavior under different crystallization conditions, with variations in crystal habit ranging from prismatic to needle-like morphologies [33] [42]. The crystals demonstrate thermal stability below 150°C but undergo decomposition above 200°C, with sensitivity to moisture and atmospheric conditions affecting crystal quality [39] [43].

The anisotropic crystal growth often occurs along hydrogen bonding directions, resulting in elongated crystal habits that reflect the underlying supramolecular organization [31] [44]. This growth pattern provides insights into the dominant intermolecular interactions governing crystal formation.

| Property | Typical Values/Observations | Reference Range/Comments |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Most substituted benzenesulfonyl chlorides |

| Space Group | P21/c, Pnma, or similar centrosymmetric | Common for this class of compounds |

| Unit Cell Parameters a (Å) | 8.5-12.5 | Varies with substituent size |

| Unit Cell Parameters b (Å) | 6.8-10.2 | Typical for aromatic sulfonyl chlorides |

| Unit Cell Parameters c (Å) | 12.8-18.6 | Extended by hydrogen bonding networks |

| Unit Cell Volume (ų) | 850-1950 | Moderate molecular volume |

| Density (g/cm³) | 1.65-1.85 | Typical for halogenated aromatic compounds |

| Z (molecules per unit cell) | 4-8 | Standard for molecular crystals |

| Temperature (K) | 100-296 | Room temperature or low temperature data |

| Radiation Type | Mo Kα (0.71073 Å) | Standard X-ray crystallography |

| Principal Intermolecular Interactions | S-Cl···O, N-H···O, π-π stacking | Halogen bonding and dipolar interactions |

| Molecular Conformation | Near-planar aromatic system | Slight twist due to steric effects |

| Packing Arrangement | Herringbone or layered | Optimizes packing efficiency |

| Hydrogen Bonding Pattern | Intermolecular N-H···O=S hydrogen bonds | NH₂ groups as donors, SO₂ as acceptors |

| Crystal Habit | Prismatic or needle-like crystals | Anisotropic growth along hydrogen bond direction |

| Thermal Stability | Stable below 150°C, decomposes above 200°C | Sensitive to moisture and heat |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive